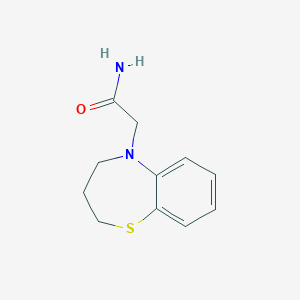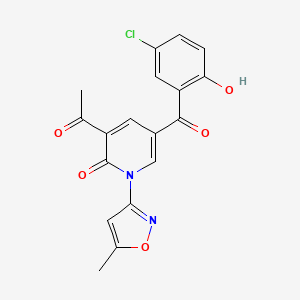
3-Acetyl-5-(5-chloro-2-hydroxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-5-(5-chloro-2-hydroxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)pyridin-2-one, also known as AC-42, is a novel small molecule that has gained significant attention in the scientific community due to its potential as a therapeutic agent. AC-42 belongs to the class of pyridinone derivatives, which have been extensively studied for their pharmacological properties.
作用机制
The mechanism of action of 3-Acetyl-5-(5-chloro-2-hydroxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)pyridin-2-one involves the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This compound has also been shown to have antioxidant and anti-inflammatory properties, which can help in the prevention of oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been shown to have anti-inflammatory and antioxidant effects, which can help in the prevention of oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the major advantages of 3-Acetyl-5-(5-chloro-2-hydroxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)pyridin-2-one is its potential as a therapeutic agent for Alzheimer's disease. This compound has been shown to have neuroprotective effects and can improve cognitive function and memory in animal models of Alzheimer's disease. However, one of the limitations of this compound is its limited bioavailability, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on 3-Acetyl-5-(5-chloro-2-hydroxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)pyridin-2-one. One of the major areas of research is the development of more potent and selective inhibitors of acetylcholinesterase. Another area of research is the development of novel drug delivery systems that can improve the bioavailability of this compound. Additionally, further research is needed to explore the potential of this compound as a therapeutic agent for other neurodegenerative diseases.
合成方法
The synthesis of 3-Acetyl-5-(5-chloro-2-hydroxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)pyridin-2-one involves the reaction of 5-chloro-2-hydroxybenzoyl chloride with 5-methyl-1,2-oxazol-3-ylamine, followed by the reaction of the resulting intermediate with 3-acetylpyridin-2-one. The synthesis of this compound has been reported in several research articles, and the compound has been obtained in good yields with high purity.
科学研究应用
3-Acetyl-5-(5-chloro-2-hydroxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)pyridin-2-one has been extensively studied for its potential as a therapeutic agent in various diseases. One of the major areas of research for this compound is its potential as a treatment for Alzheimer's disease. Studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This can lead to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in memory and learning. This compound has also been shown to have neuroprotective effects, which can help in the prevention of neurodegenerative diseases.
属性
IUPAC Name |
3-acetyl-5-(5-chloro-2-hydroxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O5/c1-9-5-16(20-26-9)21-8-11(6-13(10(2)22)18(21)25)17(24)14-7-12(19)3-4-15(14)23/h3-8,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMZNVVVJALHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C=C(C=C(C2=O)C(=O)C)C(=O)C3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide](/img/structure/B7463729.png)


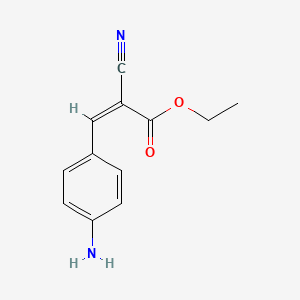


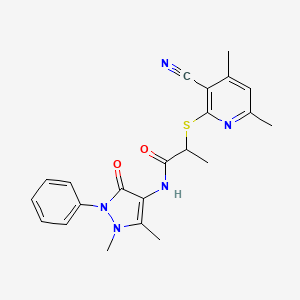
![N-(3-fluorophenyl)-4-(2-methoxyethyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7463783.png)

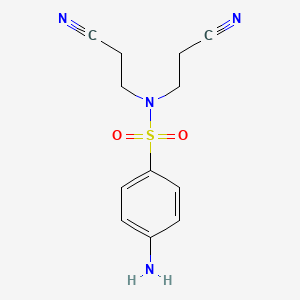
![[4-(3-Methylphenyl)piperazin-1-yl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B7463795.png)
![1-Methylsulfonyl-3-[(4-piperidin-1-ylsulfonylphenyl)carbamoyl]-1-propan-2-ylurea](/img/structure/B7463809.png)
